7-Fluoro-5-methoxy-3,4-dihydronaphthalen-1(2H)-one is a fluorinated organic compound that belongs to the class of naphthalenones. It is characterized by the presence of a fluorine atom and a methoxy group on its structure, which significantly influences its chemical behavior and potential applications. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its unique properties.
The compound is classified as a dihydronaphthalenone, specifically a derivative of 3,4-dihydronaphthalen-1(2H)-one. It is synthesized through various organic reactions that introduce fluorine and methoxy substituents. The presence of these functional groups enhances the compound's lipophilicity and metabolic stability, making it suitable for biological applications.
The synthesis of 7-Fluoro-5-methoxy-3,4-dihydronaphthalen-1(2H)-one typically involves several steps:
These methods have been optimized for scalability, allowing for industrial production using continuous flow reactors to enhance efficiency and yield .
The molecular formula for 7-Fluoro-5-methoxy-3,4-dihydronaphthalen-1(2H)-one is , with a molecular weight of 192.19 g/mol. The structural representation includes:
The compound features a fused bicyclic system typical of naphthalenes, with specific bond lengths and angles that conform to expected values for aromatic compounds. The InChI key for this compound is InChI=1S/C11H9FO/c12-10-5-3-8(14)4-6-11(10)7-2-1-9(13)15/h3-7H,1-2H2
.
7-Fluoro-5-methoxy-3,4-dihydronaphthalen-1(2H)-one can participate in various chemical reactions:
The mechanism of action for 7-Fluoro-5-methoxy-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific biological targets. The fluorine atom enhances lipophilicity, improving membrane permeability and binding affinity to target proteins and receptors. This property is crucial for its potential therapeutic applications, particularly in drug discovery where enhanced metabolic stability is desirable .
The compound exhibits stability under standard laboratory conditions but may react under extreme conditions (e.g., strong acids or bases). Its solubility varies depending on the solvent used; it is generally more soluble in organic solvents compared to water.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 192.19 g/mol |
IUPAC Name | 7-Fluoro-5-methoxy-3,4-dihydronaphthalen-1(2H)-one |
InChI Key | InChI=1S/C11H9FO |
7-Fluoro-5-methoxy-3,4-dihydronaphthalen-1(2H)-one has several significant applications:
This compound's unique structural features and reactivity make it a valuable target for further research in synthetic chemistry and pharmacology.
The core synthetic route to 7-fluoro-5-methoxy-3,4-dihydronaphthalen-1(2H)-one derivatives relies on Claisen-Schmidt condensation between 7-fluoro-3,4-dihydronaphthalen-1(2H)-one and substituted aromatic aldehydes. This base- or acid-catalyzed reaction facilitates C=C bond formation, generating α,β-unsaturated ketones critical for bioactivity [1] [4] [6].
Aromatic aldehydes serve as key modulators of electronic and steric properties:
Catalytic systems directly impact stereoselectivity and efficiency:
Table 1: Catalytic Conditions for Claisen-Schmidt Condensation
Catalyst System | Aldehyde Type | Reaction Time | Yield (%) | E:Z Selectivity |
---|---|---|---|---|
NaOH (25%)/MeOH | 4-Morpholinobenzaldehyde | 1 h | 82.2 | >95:5 |
AcOH/HCl (gas) | 4-(Trifluoromethyl)benzaldehyde | 5 days | 78.5 | 90:10 |
NaOH (20%)/MeOH | 5-Methoxynicotinaldehyde | 3 h | 83.4 | 92:8 |
Silica gel chromatography using stepwise petroleum ether/EtOAc gradients (10:1 → 2:1 v/v) resolves E/Z-isomers and removes aldol byproducts:
Crystallization induces conformational locking:
Table 2: Crystallization Solvent Systems for Stereochemical Control
Solvent Ratio (v/v) | Crystal System | Space Group | Stereopurity (%) |
---|---|---|---|
DCM:MeOH (1:1) | Monoclinic | P21/c | 99.3 |
Petroleum ether:EtOAc (8:1) | Triclinic | P-1 | 97.1 |
DCM:MeOH (2:1) | Monoclinic | C2/c | 98.7 |
Structural Features and Analysis
CAS No.: 1000669-05-5
CAS No.:
CAS No.:
CAS No.:
CAS No.: 30962-16-4